molecular formula C34H41NO5S B13778300 diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate CAS No. 66902-94-1

diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate

Cat. No.: B13778300
CAS No.: 66902-94-1
M. Wt: 575.8 g/mol
InChI Key: RCMBKFAGERBIKG-UHFFFAOYSA-M
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Description

Diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate is a quaternary ammonium salt featuring a complex aryl ether backbone and a 4-methylbenzenesulfonate (tosylate) counterion. The compound’s structure includes:

  • A diethyl-methylazanium moiety, which confers cationic character.
  • A diphenylhydroxymethylphenoxypropyl chain, contributing to lipophilicity and steric bulk.
  • A tosylate counterion, enhancing solubility in polar solvents.

Properties

CAS No.

66902-94-1

Molecular Formula

C34H41NO5S

Molecular Weight

575.8 g/mol

IUPAC Name

diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C27H34NO2.C7H8O3S/c1-4-28(3,5-2)21-14-22-30-26-20-13-12-19-25(26)27(29,23-15-8-6-9-16-23)24-17-10-7-11-18-24;1-6-2-4-7(5-3-6)11(8,9)10/h6-13,15-20,29H,4-5,14,21-22H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

RCMBKFAGERBIKG-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCCOC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Type Reagents and Conditions Outcome
1 Synthesis of 2-(hydroxy(diphenyl)methyl)phenol Condensation of 2-hydroxybenzaldehyde with diphenylmethanol under acidic conditions or via Grignard reaction with diphenylmethyl magnesium halide Formation of hydroxy(diphenyl)methyl-substituted phenol intermediate
2 Etherification Reaction of the phenol intermediate with 3-chloropropyl-dimethylamine or 3-chloropropyl-diethylmethylamine under basic conditions (e.g., K$$2$$CO$$3$$) in polar aprotic solvents (DMF, DMSO) Formation of the 3-(2-[hydroxy(diphenyl)methyl]phenoxy)propyl-dimethyl/diethylmethylamine
3 Quaternization and salt formation Treatment with methyl iodide or methyl tosylate to quaternize the tertiary amine, followed by salt exchange if necessary to obtain the 4-methylbenzenesulfonate salt Formation of the final quaternary ammonium salt this compound

Reaction Conditions and Optimization

  • Step 1: The hydroxy(diphenyl)methyl phenol intermediate is typically synthesized under mild acidic conditions to promote electrophilic aromatic substitution or via nucleophilic addition of diphenylmethyl reagents to salicylaldehyde derivatives. Reaction temperature is controlled between 0–50°C to avoid side reactions.
  • Step 2: Etherification is commonly performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity of the phenolate ion. Potassium carbonate or sodium hydride serve as bases to deprotonate the phenol. Reaction times range from 6 to 24 hours at 60–90°C.
  • Step 3: Quaternization is achieved by alkylation using methyl tosylate or methyl iodide. This step is typically carried out at room temperature or slightly elevated temperatures (25–40°C) to ensure complete conversion to the quaternary ammonium salt. Salt metathesis can be performed if iodide salts are formed initially, to exchange for tosylate anion by treatment with sodium 4-methylbenzenesulfonate in aqueous or organic media.

Representative Experimental Data Table

Parameter Step 1 Step 2 Step 3
Starting Material 2-Hydroxybenzaldehyde (1 eq), Diphenylmethanol (1.1 eq) Hydroxy(diphenyl)methyl phenol (1 eq), 3-Chloropropyl-diethylmethylamine (1.2 eq) Tertiary amine intermediate (1 eq), Methyl tosylate (1.1 eq)
Solvent Ethanol or Acetic acid DMF or DMSO Acetonitrile or acetone
Base Acid catalyst (HCl or p-TsOH) K$$2$$CO$$3$$ or NaH None required
Temperature 25–50°C 60–90°C 25–40°C
Reaction Time 4–8 hours 12–24 hours 6–12 hours
Yield (%) 75–85% 70–80% 80–90%

Purification and Characterization

  • Purification: The final compound is purified by recrystallization from ethanol/ethyl acetate mixtures or by preparative chromatography.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The presence of the tosylate counterion is verified by characteristic aromatic signals in NMR and sulfonate peaks in IR (~1170 and 1350 cm$$^{-1}$$).

Research Outcomes and Analytical Notes

  • The synthetic methodology is robust and reproducible, with yields above 70% at each step, allowing for multi-gram scale preparation.
  • The quaternization step is critical for achieving the desired ammonium salt with tosylate counterion, which improves compound stability and solubility in polar solvents.
  • The hydroxy(diphenyl)methyl moiety imparts steric hindrance and contributes to the compound's physicochemical properties, influencing its biological activity and formulation behavior.
  • Literature patents and research (e.g., WO2017027684A1) describe related heterocyclic and ammonium compounds prepared via similar alkylation and quaternization strategies, validating the approach.
  • PubChem and ChEMBL databases confirm the molecular identity and provide structural descriptors consistent with the described synthetic intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzophenone derivatives, while reduction can produce diphenylmethanol derivatives .

Scientific Research Applications

The compound diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate is a quaternary ammonium salt with potential applications in various scientific fields, particularly in medicinal chemistry, pharmacology, and materials science. This article will explore its applications based on current research findings and case studies.

Chemical Properties and Structure

This compound has a complex structure characterized by a quaternary ammonium group, which is known for its ability to interact with biological membranes and proteins. The presence of the diphenylmethyl and phenoxy groups contributes to its hydrophobic properties, making it suitable for various applications in drug delivery and molecular recognition.

Molecular Formula

  • Molecular Weight: 575.758 g/mol
  • CAS Number: 66902-94-1

Pharmacological Applications

This compound has been studied for its potential role as an allosteric modulator of muscarinic acetylcholine receptors. Allosteric modulators can enhance or inhibit the effects of endogenous ligands, providing a mechanism for fine-tuning receptor activity without directly competing with the natural ligand.

Case Study: Allosteric Modulation

A study highlighted the interaction of similar quaternary ammonium compounds with muscarinic receptors, demonstrating their ability to alter receptor conformations and affect downstream signaling pathways. This suggests that this compound could be explored for therapeutic uses in conditions like Alzheimer’s disease, where cholinergic signaling is impaired .

Materials Science

The compound's unique structural features make it a candidate for incorporation into polymer matrices. Its amphiphilic nature allows it to act as a surfactant or stabilizer in various formulations.

Application Example: Drug Delivery Systems

Research has indicated that quaternary ammonium compounds can enhance the solubility and bioavailability of poorly soluble drugs. By embedding this compound into nanocarriers, researchers aim to improve drug delivery efficiency to targeted tissues .

Biochemical Studies

The compound may serve as a probe in biochemical assays due to its ability to interact with specific protein targets. Its structural complexity allows for the exploration of binding affinities and mechanisms of action within cellular systems.

Study Insight: Binding Affinity Assays

Experimental data from binding studies indicate that compounds with similar structures can exhibit high affinities for various biological targets, making them useful in elucidating molecular interactions within cellular pathways .

Summary of Findings

The applications of this compound span across pharmacology, materials science, and biochemistry. Its role as an allosteric modulator presents exciting possibilities in drug development, particularly for neurodegenerative diseases. Additionally, its potential use in drug delivery systems highlights its importance in enhancing therapeutic efficacy.

Application AreaDescriptionPotential Impact
PharmacologyAllosteric modulation of acetylcholine receptorsTherapeutic development for neurodegenerative diseases
Materials ScienceSurfactant/stabilizer in polymer formulationsImproved drug delivery systems
Biochemical StudiesProbe for binding affinity assaysInsights into molecular interactions

Mechanism of Action

The mechanism of action of diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxy(diphenyl)methyl group can interact with enzymes and proteins, altering their activity and function. The compound may also participate in signaling pathways by binding to receptors and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Quaternary Ammonium Groups

(a) 3-[2-[hydroxy(phenyl)methyl]phenoxy]propyl-methyl-dipropylazanium;4-methylbenzenesulfonate (CAS 13002-45-4)
  • Key Differences :
    • Azanium substitution : Dipropyl vs. diethyl groups in the target compound.
    • Molecular weight : 527.715 g/mol (vs. target compound’s ~550–600 g/mol, estimated).
    • LogP : 6.78, indicating high lipophilicity, comparable to the target compound.
  • Impact : Longer alkyl chains (dipropyl) may reduce solubility in aqueous media but improve membrane permeability .
(b) Sorafenib Tosylate (CAS 475207-59-1)
  • Key Differences :
    • Core structure : Sorafenib contains a urea linker and trifluoromethylphenyl group, unlike the diphenylhydroxymethyl group in the target compound.
    • Biological activity : Sorafenib is a kinase inhibitor, while the target compound lacks documented therapeutic activity.
  • Shared Feature : Tosylate counterion improves solubility in both compounds .
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP Application
Target Compound C₃₃H₄₁NO₅S* ~550–600† Diethylazanium, diphenylhydroxymethyl ~7.0‡ Research chemical
3-[2-[hydroxy(phenyl)... (CAS 13002-45-4) C₃₀H₄₁NO₅S 527.715 Dipropylazanium, phenylhydroxymethyl 6.78 Unspecified
Sorafenib Tosylate C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S 637.00 Urea, trifluoromethyl, tosylate 3.5 Anticancer drug

*Estimated; †Exact weight unavailable; ‡Predicted based on structural analogs.

Compounds with Tosylate Counterions

The tosylate group is widely used to enhance solubility and crystallinity. Examples include:

  • Disulfide-masked oligonucleotide systems (): Tosylate derivatives like 3-(((2-(tert-butyldisulfaneyl)ethoxy)carbonyl)amino)propyl 4-methylbenzenesulfonate are synthesized for controlled drug release. The target compound’s tosylate may similarly improve bioavailability but lacks disulfide bonds for redox-sensitive release .
  • Sulfonylurea herbicides (): Metsulfuron-methyl (LogP ~1.5) uses a methylbenzoate group for herbicidal activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including alkylation of phenolic hydroxyl groups and sulfonate salt formation. For example, a NaH/THF system (commonly used for deprotonation in alkylation steps ) can facilitate ether bond formation between the phenolic hydroxyl and propyl chain. Subsequent quaternization of the amine group with methyl iodide or similar agents generates the azanium moiety. The final sulfonate salt is formed via acid-base reaction with 4-methylbenzenesulfonic acid. Optimization of solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) is critical to avoid side reactions like over-alkylation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of diphenylmethyl, phenoxy, and azanium groups. For example, the diphenylmethyl proton signals typically appear as multiplets at δ 6.5–7.5 ppm .
  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and ionic pairing between the azanium cation and sulfonate anion. Reference the CCDC protocols for sulfonate-containing compounds .
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+^+] for the azanium cation and [SO3_3^-] for the counterion) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Systematically evaluate solvent-solute interactions:

  • Solubility : Use a Hansen solubility parameter (HSP) approach to correlate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) versus non-polar solvents. Contradictions may arise from residual salts or hydration states; ensure samples are lyophilized before testing .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the sulfonate ester or azanium dissociation) can be identified via LC-MS/MS .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock to simulate interactions between the azanium-sulfonate ion pair and target proteins (e.g., kinases or GPCRs). Focus on optimizing the phenoxypropyl chain length for improved binding affinity .
  • DFT calculations : Analyze the electron density distribution to predict sites for functionalization (e.g., introducing electron-withdrawing groups on the diphenylmethyl moiety to modulate redox potential) .

Q. What are the challenges in interpreting biological activity data, and how can they be mitigated?

  • Methodological Answer :

  • Counterion interference : The 4-methylbenzenesulfonate counterion may chelate metal ions in assay buffers, leading to false positives/negatives. Include a counterion-only control in cytotoxicity assays (e.g., MTT or apoptosis assays) .
  • Membrane permeability : Use Caco-2 cell monolayers to assess permeability. The zwitterionic nature of the compound may require prodrug strategies (e.g., esterification of the sulfonate group) to enhance bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points (e.g., 120–125°C vs. 135–140°C)?

  • Methodological Answer : Variations may stem from polymorphic forms or hydration states. Perform:

  • DSC/TGA : Differentiate between anhydrous and hydrated forms (weight loss events in TGA indicate water content) .
  • PXRD : Compare diffraction patterns with literature data to identify crystalline vs. amorphous phases .

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